N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring. The presence of the benzo[d][1,3]dioxol-5-ylmethyl group suggests that it may have similar properties to other compounds with this group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data or studies, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not known without specific studies or data .Scientific Research Applications
Anticancer Activity
This compound has been associated with anticancer activity. A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . The IC50 values of some compounds ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Antifungal Activity
Compounds with similar structures have shown moderate antifungal activity. For instance, an unreported and unusual nor-neolignan dimer, namely bis((5-allyl-2-(benzo[d][1,3]dioxol-5-yl)benzofuran-7-yl)oxy)methane (1), was isolated from the bark-derived chloroform extract of Magnolia grandiflora L. and showed moderate antifungal activity .
Drug Discovery
The compound could potentially be used in drug discovery. Single-molecule tracking of transmembrane receptors in living cells has provided significant insights into signaling mechanisms, such as mobility and clustering upon their activation/inactivation, making it a potential screening method for drug discovery .
Detection of Heavy Metal Ions
Compounds with similar structures have been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-2-7-21-18(24)13-4-5-14-15(9-13)22-20(28)23(19(14)25)10-12-3-6-16-17(8-12)27-11-26-16/h2-6,8-9H,1,7,10-11H2,(H,21,24)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKFXSUFACJDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
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